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Compound of Interest

Compound Name: ND-378

Cat. No.: B609509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a representative synthetic procedure for SKA-378, a

chlorinated naphthalenyl aminothiazole derivative, based on established chemical principles

and published methods for analogous compounds, most notably the Hantzsch thiazole

synthesis. As the specific, detailed experimental protocol for SKA-378 has not been publicly

disclosed in the available scientific literature, this guide is intended for informational and

research planning purposes by qualified professionals. All laboratory work should be conducted

with appropriate safety precautions.

Introduction
SKA-378 is a novel chlorinated aminothiazole derivative of riluzole that has demonstrated

neuroprotective and anticonvulsant properties in preclinical studies. It is being investigated for

its therapeutic potential in neurological disorders such as temporal lobe epilepsy. SKA-378 acts

as a potent inhibitor of a specific methylaminoisobutyric acid (MeAIB) transport system and

also interacts with voltage-gated sodium channels. This document provides a detailed, step-by-

step guide for the plausible synthesis of SKA-378, intended for use by researchers in the field

of medicinal chemistry and drug development.

Proposed Synthetic Pathway
The synthesis of SKA-378 can be achieved through a two-step process, beginning with the

synthesis of the key intermediate, N-(naphthalen-1-yl)thiourea, followed by its condensation
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with a suitable α-haloketone via the Hantzsch thiazole synthesis.

Step 1: Synthesis of N-(naphthalen-1-yl)thiourea

Step 2: Hantzsch Thiazole Synthesis

Naphthalen-1-amine N-(naphthalen-1-yl)thioureaHCl, Reflux

Ammonium thiocyanate

SKA-378

Ethanol, Reflux

2-Bromo-1-(chlorophenyl)ethan-1-one

Click to download full resolution via product page

Caption: Proposed two-step synthesis of SKA-378.

Experimental Protocols
Step 1: Synthesis of N-(naphthalen-1-yl)thiourea
This protocol describes the synthesis of the thiourea intermediate from naphthalen-1-amine.

Materials and Reagents:
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Reagent
Molecular Weight (
g/mol )

Amount (mmol) Mass/Volume

Naphthalen-1-amine 143.19 10 1.43 g

Ammonium

thiocyanate
76.12 12 0.91 g

Concentrated HCl 36.46 - 2 mL

Water 18.02 - 20 mL

Ethanol 46.07 - As needed

Procedure:

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

naphthalen-1-amine (1.43 g, 10 mmol), water (20 mL), and concentrated hydrochloric acid (2

mL).

Stir the mixture at room temperature until the naphthalen-1-amine hydrochloride salt fully

dissolves.

Add ammonium thiocyanate (0.91 g, 12 mmol) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the

mobile phase.

After completion of the reaction, cool the mixture to room temperature.

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from ethanol to obtain pure N-(naphthalen-1-yl)thiourea as a

crystalline solid.

Dry the product under vacuum.

Expected Yield: 70-80%
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Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure.

Step 2: Synthesis of SKA-378 (Hantzsch Thiazole
Synthesis)
This protocol outlines the condensation of N-(naphthalen-1-yl)thiourea with an appropriate α-

bromo-chloroacetophenone to yield SKA-378. The exact isomer of the chloroacetophenone

used for SKA-378 is not specified in the literature; for this representative protocol, 2-bromo-1-

(4-chlorophenyl)ethan-1-one is used.

Materials and Reagents:

Reagent
Molecular Weight (
g/mol )

Amount (mmol) Mass (g)

N-(naphthalen-1-

yl)thiourea
202.27 5 1.01 g

2-Bromo-1-(4-

chlorophenyl)ethan-1-

one

233.50 5 1.17 g

Ethanol 46.07 - 25 mL

Procedure:

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve N-(naphthalen-1-yl)thiourea (1.01 g, 5 mmol) in ethanol (25 mL).

Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.17 g, 5 mmol) to the solution.

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress

by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

Upon completion, cool the reaction mixture to room temperature.
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A precipitate of the hydrobromide salt of the product will form. Collect the solid by vacuum

filtration.

To obtain the free base, suspend the solid in water and neutralize with a saturated solution of

sodium bicarbonate until the pH is approximately 8.

Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum.

The crude product can be purified by column chromatography on silica gel using a gradient

of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75%

Characterization: The final product, SKA-378, should be characterized by ¹H NMR, ¹³C NMR,

High-Resolution Mass Spectrometry (HRMS), and its purity assessed by High-Performance

Liquid Chromatography (HPLC).

Workflow Diagram for SKA-378 Synthesis and
Purification
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Caption: Experimental workflow for the synthesis of SKA-378.
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Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves, must be worn at all times.

α-Bromoacetophenones are lachrymatory and skin irritants. Handle with extreme care.

Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Dispose of all chemical waste according to institutional guidelines.

By following these detailed protocols, researchers can synthesize SKA-378 for further

investigation into its pharmacological properties and potential as a therapeutic agent.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
SKA-378]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609509#step-by-step-guide-for-ska-378-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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